3-(2,3-Difluorophenyl)-4,4,4-trifluorobutanoic acid
Description
3-(2,3-Difluorophenyl)-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of both difluorophenyl and trifluorobutanoic acid groups
Properties
Molecular Formula |
C10H7F5O2 |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H7F5O2/c11-7-3-1-2-5(9(7)12)6(4-8(16)17)10(13,14)15/h1-3,6H,4H2,(H,16,17) |
InChI Key |
SDQZAVKPRWAVON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 2,3-difluorophenylacetic acid with trifluorobutanoic acid derivatives under specific conditions. One common method involves the use of organolithium reagents to generate intermediates that are subsequently reacted with trifluorobutanoic acid esters . The reaction conditions often require low temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as crystallization and purification are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different products.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons .
Scientific Research Applications
3-(2,3-Difluorophenyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2,3-Difluorophenyl)-4,4,4-trifluorobutanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenylacetic acid: Shares the difluorophenyl group but lacks the trifluorobutanoic acid moiety.
3,4-Difluorophenylboronic acid: Contains a similar difluorophenyl group but is used primarily in boronic acid chemistry.
Uniqueness
3-(2,3-Difluorophenyl)-4,4,4-trifluorobutanoic acid is unique due to the combination of difluorophenyl and trifluorobutanoic acid groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where such properties are desired .
Biological Activity
3-(2,3-Difluorophenyl)-4,4,4-trifluorobutanoic acid is a fluorinated compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHFO
- Molecular Weight : 238.17 g/mol
- CAS Number : [Not available in the provided sources]
Research indicates that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability. The presence of multiple fluorine atoms can influence the compound's interaction with biological targets, such as enzymes and receptors. For example, the trifluorobutanoic acid moiety may enhance binding affinity to specific proteins involved in metabolic pathways.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance:
- Case Study : A derivative of trifluorobutanoic acid showed effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Anti-inflammatory Effects
Fluorinated compounds have been studied for their anti-inflammatory properties. The trifluoro group may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.
- Research Findings : In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
Anticancer Potential
There is emerging evidence suggesting that fluorinated acids can exhibit anticancer activity by inducing apoptosis in cancer cells.
- Case Study : In a study involving human cancer cell lines, treatment with a structurally similar compound resulted in significant cell death through caspase activation pathways.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
